1-methyl-1H-benzo[d]imidazol-5-yl 5,6,7,8-tetrahydronaphthalene-2-sulfonate
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Overview
Description
1-methyl-1H-benzo[d]imidazol-5-yl 5,6,7,8-tetrahydronaphthalene-2-sulfonate is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Capacity Assays
Research on ABTS/PP decolorization assays, which evaluate antioxidant capacity, highlights the importance of understanding reaction pathways for antioxidant assessments. This is relevant for compounds like the queried one, given their potential antioxidant properties. The review underscores the need for further elucidation of specific reactions, such as coupling, that might bias comparisons between antioxidants (Ilyasov et al., 2020).
Cytochrome P450 Isoforms
The review on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes is crucial for understanding how certain compounds can affect drug metabolism and potential drug-drug interactions. This is particularly relevant for structurally complex compounds that might interact with these enzymes (Khojasteh et al., 2011).
Pharmaceutical Impurities
The review on novel synthesis methods for omeprazole and its impurities, including benzimidazole derivatives, provides insight into the challenges and innovations in synthesizing and managing impurities of pharmaceutical compounds. This underscores the relevance of structural and functional analyses in drug development (Saini et al., 2019).
Benzimidazole Derivatives in Medicine
An extensive review on mannich bases of benzimidazole derivatives showcases the wide range of pharmacological functions these compounds exhibit. From antimicrobial to anticancer activities, the structural elements of benzimidazole derivatives play a crucial role in their medicinal applications. This highlights the potential for compounds with similar structures to have diverse scientific applications (Vasuki et al., 2021).
Conversion into CNS Acting Drugs
Research into converting benzimidazoles into potent central nervous system (CNS) drugs indicates the potential for structural modifications to enhance therapeutic applications. This suggests that compounds like the one could be modified for specific therapeutic purposes, particularly in treating CNS disorders (Saganuwan, 2020).
Mechanism of Action
Benzimidazoles
are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies . They are known to possess many pharmacological properties extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses which are antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine, as well as used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .
Tetrahydronaphthalenes
, on the other hand, are a class of organic compounds that are derivatives of naphthalene, a polycyclic aromatic hydrocarbon, where four hydrogen atoms have been added to the naphthalene core . They are used in a variety of applications, including as intermediates in the synthesis of other organic compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) 5,6,7,8-tetrahydronaphthalene-2-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-20-12-19-17-11-15(7-9-18(17)20)23-24(21,22)16-8-6-13-4-2-3-5-14(13)10-16/h6-12H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDECJUVLTNZVQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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